1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine
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Overview
Description
1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine: is a heterocyclic compound that features a pyrazole ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Piperidine: The pyrazole intermediate is then reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the piperidine moiety.
Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[1-methyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[1-methyl-5-(piperidin-1-ylmethyl)pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-14-11(10(7-12)8-13-14)9-15-5-3-2-4-6-15/h8H,2-7,9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYOSIRWUBMAFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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